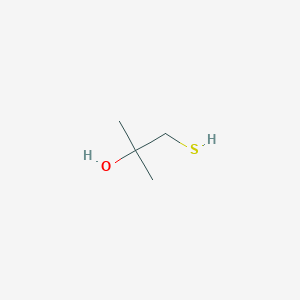

2-Propanol, 1-mercapto-2-methyl-

Description

Significance of Sulfanyl (B85325) and Hydroxyl Functional Groups in Organic Chemistry Research

Functional groups are specific arrangements of atoms within molecules that are responsible for their characteristic chemical reactions and physical properties. solubilityofthings.com The presence of both sulfanyl and hydroxyl groups on a single molecular scaffold imparts a dual nature to the compound, influencing its reactivity, polarity, and intermolecular interactions.

The hydroxyl group (-OH) is the defining feature of alcohols. pearson.com Its oxygen atom is more electronegative than the carbon and hydrogen atoms to which it is bonded, resulting in polar covalent bonds. libretexts.org This polarity allows molecules with hydroxyl groups to engage in hydrogen bonding, which significantly affects their physical properties. solubilityofthings.com For instance, alcohols typically have higher boiling points and greater water solubility compared to hydrocarbons of similar molecular weight. solubilityofthings.comkhanacademy.org The hydroxyl group can act as a hydrogen bond donor and acceptor and serves as a key site for many organic reactions, including oxidation, esterification, and ether formation. pearson.com

The sulfanyl group (-SH) , also known as a thiol or sulfhydryl group, is the sulfur analog of the hydroxyl group. lumenlearning.com It is found in a class of compounds called thiols. While less polar than the O-H bond, the S-H bond is still reactive and plays a crucial role in various chemical transformations. Thiols are known for their participation in oxidation reactions to form disulfides (R-S-S-R'), their ability to act as potent nucleophiles, and their use as chain-transfer agents in polymerization. pearson.comsigmaaldrich.com The presence of sulfhydryl groups is also fundamental to the structure and function of certain biological molecules, including the amino acid cysteine. libretexts.org

The combination of these two functional groups in a molecule like 1-mercapto-2-methyl-2-propanol provides a platform for investigating the interplay between hydroxyl and sulfanyl chemistry and for synthesizing more complex molecules.

Overview of Branched Propanol (B110389) Thiol Derivatives in Academic Contexts

The structure of a molecule's carbon backbone is a key determinant of its physical properties. Branching in an alkyl chain, such as the presence of a methyl group in 1-mercapto-2-methyl-2-propanol, disrupts the ability of molecules to pack efficiently in a solid lattice. This disruption typically leads to lower melting points compared to their linear-chain counterparts. Research into lipid-inspired ionic liquids has shown that strategic branching, particularly when combined with other structural elements, can dramatically depress melting points by interfering with molecular ordering. acs.org

1-mercapto-2-methyl-2-propanol (CAS No. 14967-17-0) is a specific example of a branched propanol thiol derivative. lookchem.comchemicalbook.com Its structure features a propane (B168953) chain with a hydroxyl group and a methyl group on the second carbon (C2), and a mercapto group on the first carbon (C1). This arrangement makes it a tertiary alcohol and a primary thiol. This compound has been noted in the scientific literature, for instance, in studies involving the combinatorial synthesis and screening of novel polyfunctional thiols as potential odorants. nist.gov

The physical and chemical properties of 1-mercapto-2-methyl-2-propanol are defined by its unique structure. Data compiled from scientific resources like the National Institute of Standards and Technology (NIST) provide insight into its characteristics. nist.gov

Table 1: Physicochemical Properties of 1-mercapto-2-methyl-2-propanol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₀OS | nist.gov |

| Molecular Weight | 106.187 g/mol | nist.gov |

| IUPAC Name | 1-mercapto-2-methylpropan-2-ol | nist.gov |

| CAS Registry Number | 14967-17-0 | lookchem.comchemicalbook.com |

| InChI Key | FEMWXGBGVVJDFO-UHFFFAOYSA-N | nist.gov |

| Non-polar Retention Index | 954 | nist.gov |

| Polar Retention Index | 1459 | nist.gov |

This table is interactive. You can sort and filter the data.

The retention indices are derived from gas chromatography experiments and indicate how the compound interacts with different stationary phases, reflecting its polarity and volatility. nist.gov The significant difference between the polar and non-polar indices highlights the bifunctional—polar (alcohol) and moderately polar (thiol)—nature of the molecule.

For context, its properties can be conceptually compared with related branched molecules. For example, 2-methyl-2-propanethiol (tert-butyl mercaptan) lacks the hydroxyl group and has a boiling point of 62-65 °C. sigmaaldrich.com Conversely, 2-methyl-2-propanol (tert-butyl alcohol) lacks the thiol group and has a boiling point of 82 °C. The presence of both functional groups in 1-mercapto-2-methyl-2-propanol results in a distinct set of properties that are a composite of its constituent parts.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| 2-Propanol, 1-mercapto-2-methyl- | 1-mercapto-2-methyl-2-propanol | C₄H₁₀OS |

| Cysteine | C₃H₇NO₂S | |

| 2-Methyl-2-propanethiol | tert-Butyl mercaptan | C₄H₁₀S |

| 2-Methyl-2-propanol | tert-Butyl alcohol | C₄H₁₀O |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-sulfanylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-4(2,5)3-6/h5-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMWXGBGVVJDFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537376 | |

| Record name | 2-Methyl-1-sulfanylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14967-17-0 | |

| Record name | 2-Methyl-1-sulfanylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propanol, 1 Mercapto 2 Methyl and Analogues

Direct Synthesis Approaches to 2-Propanol, 1-mercapto-2-methyl-

Direct synthesis aims to construct the target molecule in a highly convergent manner, often by forming the critical carbon-sulfur bond on a scaffold that already contains the hydroxyl group or a precursor that can be readily converted to it.

The thiol-ene reaction is a powerful and versatile method in organosulfur chemistry, characterized by the addition of a thiol (R-SH) across an alkene (C=C) to form a thioether. wikipedia.org This reaction typically proceeds via a free-radical mechanism, often initiated by light (photochemical initiation) or a radical initiator, and results in an anti-Markovnikov addition of the thiol to the double bond. wikipedia.org Its high efficiency, stereoselectivity, and favorable reaction kinetics have established it as a "click chemistry" reaction. wikipedia.org

In the context of mercaptoalkanol synthesis, this pathway involves reacting an unsaturated alcohol with a source of sulfur. For instance, the synthesis of functional polyols has been successfully demonstrated through the photochemical thiol-ene reaction of allyl hydroxyl compounds with various mercaptopropionates. westmont.edu These reactions, facilitated by a photoinitiator like 2-hydroxy-2-methylpropiophenone (B179518) under UV irradiation, often proceed to quantitative yields within a few hours. westmont.edu A similar strategy could be envisioned for synthesizing 2-Propanol, 1-mercapto-2-methyl- by reacting an appropriate alkene precursor, such as 2-methyl-2-propen-1-ol, with a thiolating agent like hydrogen sulfide (B99878) under radical conditions.

The thio-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a related pathway. This reaction has been effectively used in one-pot cascades to generate sulfanylated ketone intermediates, which are subsequently reduced to the desired mercaptoalkanols. researchgate.net

Table 1: Examples of Thiol-Ene Reactions in Polyol Synthesis westmont.edu

| Thiol Reactant | Alkene Reactant | Initiator | Reaction Time | Yield |

|---|---|---|---|---|

| Trimethylolpropane tris(3-mercaptopropionate) | Allyl alcohol | 2-hydroxy-2-methylpropiophenone | 1-3 hours | Quantitative |

| Pentaerythritol tetrakis(3-mercaptopropionate) | Glycerol-1-allyl ether | 2-hydroxy-2-methylpropiophenone | 1-3 hours | Quantitative |

Nucleophilic substitution offers a classic and widely applicable route for forming the carbon-sulfur bond required for thiol synthesis. This method typically involves an SN1 or SN2 reaction where a sulfur-containing nucleophile displaces a suitable leaving group on an alkyl halide or a sulfonate ester.

To synthesize a mercaptoalkanol like 2-Propanol, 1-mercapto-2-methyl-, a common precursor would be a halo-alcohol, such as 1-chloro-2-methyl-2-propanol. The hydroxyl group must first be protected, or the reaction conditions carefully controlled, to prevent unwanted side reactions. A more direct route involves activating the hydroxyl group of an alcohol to transform it into a good leaving group. For example, in the preparation of 2-chloro-2-methylpropane (B56623) from 2-methyl-2-propanol, concentrated hydrochloric acid is used to protonate the hydroxyl group, which then departs as a water molecule upon nucleophilic attack by the chloride ion. docsity.com

For thiol synthesis, a sulfur nucleophile such as sodium hydrosulfide (B80085) (NaSH), potassium thioacetate (B1230152), or thiourea (B124793) is used. merckmillipore.comntu.ac.uk The reaction of an activated alcohol or an alkyl halide with potassium thioacetate, followed by hydrolysis of the resulting thioacetate ester, is a common and effective method for preparing thiols while minimizing the formation of thioether byproducts.

Recent studies have also explored complex, multi-stage nucleophilic substitution pathways. For example, the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) proceeds through the formation and subsequent ring-opening of a seleniranium cation intermediate upon attack by the thiol nucleophile. mdpi.com

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes involve the synthesis of an intermediate molecule that is subsequently converted into the final mercaptoalkanol product through one or more functional group transformations.

A key strategy in indirect synthesis is the initial preparation of a sulfanylated precursor, typically a ketone or ester, which possesses the required carbon skeleton and sulfur atom. A prominent example is the use of a photocatalytic thio-Michael addition of a thiol to an α,β-unsaturated ketone. researchgate.net This reaction, catalyzed by a photoredox catalyst such as Ru(bpy)₃Cl₂ under visible light, generates a thiyl radical that adds to the enone, ultimately yielding a β-mercapto ketone intermediate. researchgate.net This intermediate is perfectly primed for the subsequent reduction of its ketone functionality to the secondary alcohol of a 1,3-mercaptoalkanol. researchgate.net

Once a sulfanylated intermediate with a carbonyl or ester group is formed, the final step is typically a reduction. The choice of reducing agent is critical for achieving high yield and, in the case of chiral molecules, high stereoselectivity.

Commonly used reducing agents for converting ketones and aldehydes to alcohols include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). merckmillipore.com For α,β-unsaturated carbonyls, Luche reduction (NaBH₄ with a lanthanide salt like CeCl₃) is employed to selectively reduce the carbonyl group while preserving the double bond. merckmillipore.com The Meerwein–Ponndorf–Verley (MPV) reduction offers another method, using an aluminum alkoxide catalyst to transfer a hydride from a sacrificial alcohol. merckmillipore.com

More advanced strategies employ biocatalysis. Ketoreductases (KREDs) have been identified that can reduce carbonyl precursors to enantiomerically pure mercaptoalkanols with high selectivity. researchgate.net

Stereoselective and Enantioselective Synthesis of Chiral Mercaptoalkanols

While 2-Propanol, 1-mercapto-2-methyl- is an achiral molecule, the synthesis of its chiral analogues is of significant interest due to the often distinct biological and olfactory properties of different enantiomers. researchgate.net

A highly effective modern approach combines photocatalysis with biocatalysis in a one-pot cascade. researchgate.net This method first uses a photocatalytic thio-Michael addition to create a prochiral ketone intermediate, which is then reduced in the same pot by a highly enantioselective ketoreductase (KRED). researchgate.net By selecting either an (R)-selective or (S)-selective KRED, researchers can produce chiral 1,3-mercaptoalkanols with excellent yields and exceptional optical purity, often exceeding 99% enantiomeric excess (ee). researchgate.net

Other established methods for stereoselective synthesis include the Corey–Bakshi–Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to achieve the enantioselective reduction of ketones. merckmillipore.com Furthermore, asymmetric hydrogenation, employing transition metal catalysts (like ruthenium or rhodium) paired with chiral ligands such as BINAP, provides a powerful tool for the enantioselective reduction of various unsaturated precursors. numberanalytics.com The use of chiral auxiliaries, such as the tert-butane sulfinamide introduced by Ellman, is another cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure amines and, by extension, other functional groups. nih.gov

Table 2: Enantioselective Reduction of Ketone Precursors to Chiral Mercaptoalkanols researchgate.net

| Catalyst/Enzyme | Stereoselectivity | Enantiomeric Excess (ee) | Key Feature |

|---|---|---|---|

| (R)-selective KRED311 | (R)-enantiomer | >99% | Biocatalytic reduction of a ketone intermediate |

| (S)-selective KRED349 | (S)-enantiomer | >99% | Biocatalytic reduction of a ketone intermediate |

| Ruthenium-BINAP | Dependent on ligand chirality | Up to 99% | Asymmetric hydrogenation of β-keto esters |

Green Chemistry Principles in the Synthesis of Thiol-Containing Alcohols

The integration of green chemistry into the synthesis of thiol-containing alcohols like 2-Propanol, 1-mercapto-2-methyl- addresses the challenges traditionally associated with sulfur chemistry, such as the use of toxic reagents and the generation of malodorous byproducts. Key strategies include the use of heterogeneous catalysts, environmentally benign solvents, and alternative energy sources.

Catalytic Innovations

The use of catalysts is a cornerstone of green chemistry, offering pathways with higher atom economy and lower energy requirements. In the context of thiol synthesis, research has focused on developing robust and recyclable catalytic systems.

Heterogeneous catalysts, for instance, offer significant advantages in terms of separation and reusability, minimizing waste generation. A novel nanomagnetic heterogeneous catalyst, Fe3O4@TiO2@O2PO2(CH2)NHSO3H, has been synthesized and demonstrated to be effective for the preparation of mercaptans under solvent-free conditions, yielding good to high product amounts in short reaction times. researchgate.net While not specifically tested on 2-Propanol, 1-mercapto-2-methyl-, this catalyst's success with other thiols suggests its potential applicability.

Furthermore, the synthesis of methyl mercaptan from CO/H2S/H2 has been optimized using Al2O3-supported molybdenum carbide catalysts doped with potassium. researchgate.net This highlights the move towards using readily available feedstocks and designing catalysts that can operate efficiently under specific conditions to maximize selectivity and yield. researchgate.net The development of cobalt-nanoparticles supported on N-doped carbon for the α-alkylation of nitriles with alcohols also showcases a green catalytic approach that could be adapted for creating carbon-sulfur bonds. rsc.org

Solvent and Reaction Condition Optimization

The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a significant push towards using greener alternatives like water, ionic liquids, or even conducting reactions under solvent-free conditions.

For example, a general procedure for the deprotection of trimethylsilyl (B98337) ethers to yield alcohols, a potential step in a multi-step synthesis, has been demonstrated using a reusable ionic liquid, [Dsim]HSO4, in methanol (B129727) at room temperature. chemicalbook.com The reaction proceeds efficiently, and the ionic liquid can be recovered and reused after a simple work-up involving water. chemicalbook.com Another green approach involves the use of an ethanol/water mixture as a solvent for the synthesis of 2-mercapto dihydrothiazines, which are structurally related to thiol-containing alcohols. nih.gov This reaction can be accelerated using microwave irradiation, an alternative energy source that often leads to shorter reaction times and higher yields compared to conventional heating. nih.gov

Solvent-free reactions represent an ideal scenario in green chemistry. A one-pot, solvent-less reaction has been developed for converting alcohols to S-thioesters, which are stable precursors to thiols, using thioacetic acid and tetrafluoroboric acid. nih.gov This method demonstrates the potential for high yields (up to 99%) without the need for conventional solvents. nih.gov Similarly, the synthesis of thiol esters from ricinoleic acid and thiols has been achieved under mild, neutral, and solvent-free conditions using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent. researchgate.net

Atom Economy and Waste Reduction

Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. This inherently minimizes waste generation.

The direct synthesis of thioethers from thiols and alcohols represents a highly atom-economical approach. acs.org While not directly producing a thiol-alcohol, this reaction type exemplifies the principles that could be applied to develop more efficient syntheses. The development of a kinetic reaction network for the synthesis of oxygenates, including 2-methyl-1-propanol (B41256) (a potential precursor to the target molecule), from synthesis gas over a promoted Cu/ZnO catalyst, also emphasizes the optimization of product distribution to maximize the yield of the desired compound and reduce byproducts. osti.gov

The following interactive table summarizes some green synthetic approaches relevant to the synthesis of thiol-containing compounds.

| Reaction Type | Catalyst/Reagent | Solvent | Key Green Feature(s) | Reference |

| Mercaptan Synthesis | Fe3O4@TiO2@O2PO2(CH2)NHSO3H | Solvent-free | Reusable heterogeneous catalyst, solvent-free conditions | researchgate.net |

| Alcohol Deprotection | [Dsim]HSO4 | Methanol | Reusable ionic liquid, mild conditions | chemicalbook.com |

| S-Thioester Synthesis | Thioacetic acid/HBF4 | Solvent-free | Solvent-less reaction, high yield | nih.gov |

| Thiol Ester Synthesis | Dicyclohexylcarbodiimide (DCC) | Solvent-free | Solvent-free, mild and neutral conditions | researchgate.net |

| Dihydrothiazine Synthesis | K2CO3 | Ethanol/Water | Green solvent, microwave-assisted | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Propanol, 1 Mercapto 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of protons (¹H) and carbon-13 (¹³C) atoms.

In a ¹H NMR experiment, the structure of 2-Propanol, 1-mercapto-2-methyl- is expected to produce four distinct signals, corresponding to the four unique proton environments in the molecule. The absence of adjacent, non-equivalent protons for any group suggests that all signals would appear as singlets, simplifying the spectrum significantly. The expected integration ratio of these signals would be 6:2:1:1.

The predicted chemical shifts are based on the electronic environment of each proton group:

The six protons of the two equivalent methyl groups [(CH₃)₂] are anticipated to resonate in the upfield region.

The two protons of the methylene (B1212753) group (CH₂), being attached to a carbon bearing an electron-withdrawing hydroxyl group, would appear further downfield.

The single proton of the hydroxyl group (OH) typically appears as a broad singlet with a chemical shift that is highly dependent on solvent, concentration, and temperature.

The proton of the tertiary thiol group (SH) is expected to produce a sharp singlet at a characteristic chemical shift, generally less deshielded than alcohol protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Propanol, 1-mercapto-2-methyl-

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| (CH₃)₂C- | 1.2 - 1.4 | Singlet | 6H |

| -CH₂OH | 3.4 - 3.7 | Singlet | 2H |

| -SH | 1.3 - 1.8 | Singlet | 1H |

| -OH | 1.0 - 5.0 (variable) | Broad Singlet | 1H |

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in a molecule. For the symmetric structure of 2-Propanol, 1-mercapto-2-methyl-, three distinct signals are predicted.

The expected chemical shifts for these carbons are:

The two equivalent methyl carbons [(CH₃)₂] are expected at the highest field (lowest ppm value).

The quaternary carbon [C(SH)] attached to the thiol group would be shifted downfield.

The methylene carbon (CH₂OH) bonded to the electronegative oxygen atom would be the most deshielded, appearing furthest downfield. docbrown.info

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Propanol, 1-mercapto-2-methyl-

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₂C- | 25 - 30 |

| -C(SH)- | 45 - 55 |

| -CH₂OH | 65 - 70 |

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show no cross-peaks, confirming the absence of proton-proton spin coupling across bonds and verifying that each proton environment is an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would definitively link the proton signal of the methyl groups to the corresponding methyl carbon signal and the methylene proton signal to the methylene carbon signal.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) for 2-Propanol, 1-mercapto-2-methyl- would be observed at a mass-to-charge ratio (m/z) of 106.

The fragmentation of the molecular ion is driven by the presence of the alcohol and thiol functional groups. Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is a dominant fragmentation pathway for both alcohols and thiols. libretexts.orgmiamioh.edu

Predicted fragmentation pathways include:

Loss of a hydroxymethyl radical (•CH₂OH): Cleavage of the C-C bond would lead to a stable tertiary carbocation containing the thiol group at m/z 75.

Formation of the [CH₂OH]⁺ ion: The alternative fragmentation would result in a characteristic peak for primary alcohols at m/z 31. libretexts.org

Loss of a methyl radical (•CH₃): This would produce a fragment ion at m/z 91.

Loss of neutral molecules: Elimination of water (H₂O) or hydrogen sulfide (B99878) (H₂S) from the molecular ion could produce fragments at m/z 88 and m/z 72, respectively.

Table 3: Predicted Mass Spectrometry Fragmentation Data for 2-Propanol, 1-mercapto-2-methyl-

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 106 | [C₄H₁₀OS]⁺ | Molecular Ion ([M]⁺) |

| 91 | [C₃H₇OS]⁺ | [M - •CH₃]⁺ |

| 88 | [C₄H₈S]⁺ | [M - H₂O]⁺ |

| 75 | [C₃H₇S]⁺ | [M - •CH₂OH]⁺ |

| 73 | [C₄H₉O]⁺ | [M - •SH]⁺ |

| 72 | [C₄H₈O]⁺ | [M - H₂S]⁺ |

| 31 | [CH₃O]⁺ | [CH₂OH]⁺ |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds from a mixture and identifying them. nist.gov The retention index (RI) is a standardized measure of a compound's elution time in GC, which aids in its identification. Research by Vermeulen and Collin (2006) established retention indices for this compound on different types of capillary columns. nist.gov This data is invaluable for identifying 2-Propanol, 1-mercapto-2-methyl- in complex mixtures, such as flavor or fragrance analyses. nist.gov

Table 4: Gas Chromatography Retention Indices for 2-Propanol, 1-mercapto-2-methyl-

| Column Type | Active Phase | Retention Index (I) | Reference |

| Non-polar | CP Sil 5 CB | 954 | Vermeulen and Collin, 2006 nist.gov |

| Polar | CP-Wax 58CB | 1459 | Vermeulen and Collin, 2006 nist.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification.

For 2-Propanol, 1-mercapto-2-methyl-, the key expected vibrational bands are:

O-H Stretch: A strong, broad absorption in the IR spectrum between 3200-3600 cm⁻¹ is the hallmark of the hydrogen-bonded alcohol group. docbrown.info

S-H Stretch: A weak but sharp absorption around 2550-2600 cm⁻¹ in the IR spectrum is characteristic of the thiol group. This region is often clear of other absorptions, making it highly diagnostic. This vibration typically gives a strong Raman signal.

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching of C-H bonds in the methyl and methylene groups. docbrown.info

C-O Stretch: A strong band in the fingerprint region, typically around 1050-1150 cm⁻¹, is indicative of the C-O single bond in the primary alcohol. docbrown.info

Table 5: Predicted IR and Raman Vibrational Frequencies for 2-Propanol, 1-mercapto-2-methyl-

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad | Weak |

| C-H Stretch | Alkyl | 2850 - 3000 | Strong | Strong |

| S-H Stretch | Thiol | 2550 - 2600 | Weak, Sharp | Strong |

| C-O Stretch | Primary Alcohol | 1050 - 1150 | Strong | Weak |

| C-S Stretch | Thiol | 600 - 700 | Weak-Medium | Strong |

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures and quantify individual components. For a polar and volatile compound like 2-Propanol, 1-mercapto-2-methyl-, both gas and liquid chromatography offer viable analytical strategies.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile sulfur compounds. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. The high reactivity of the sulfhydryl (–SH) group can lead to challenges such as peak tailing and poor reproducibility. nih.gov To mitigate these issues, derivatization is a common strategy in the GC analysis of thiols. nih.gov Reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) can be used to create a less polar and more stable derivative suitable for GC analysis. nih.govnih.gov

For the detection of sulfur compounds, highly selective and sensitive detectors are preferred over general-purpose detectors like the Flame Ionization Detector (FID). The Sulfur Chemiluminescence Detector (SCD) is particularly well-suited for this purpose, offering high selectivity and sensitivity for sulfur-containing molecules, which is crucial when analyzing trace levels in complex matrices. lu.se

While specific GC method parameters for 2-Propanol, 1-mercapto-2-methyl- are not extensively documented in peer-reviewed literature, data for its structural isomer, 1-Mercapto-2-methyl-2-propanol, is available from the NIST WebBook and provides a valuable reference point. nist.gov This data can inform the selection of columns and initial temperature programming for method development.

Table 1: Gas Chromatography Retention Indices for 1-Mercapto-2-methyl-2-propanol

| Column Type | Active Phase | Retention Index (I) | Reference |

| Capillary | CP Sil 5 CB | 954 | nist.gov |

| Capillary | CP-Wax 58CB | 1459 | nist.gov |

This data is for the isomer 1-Mercapto-2-methyl-2-propanol and serves as a guideline for the analysis of 2-Propanol, 1-mercapto-2-methyl-.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of polar, non-volatile, or thermally labile compounds. Given the polar nature imparted by both the hydroxyl and thiol groups, HPLC is a highly suitable method for the analysis of 2-Propanol, 1-mercapto-2-methyl-.

A significant challenge in the reversed-phase HPLC of highly polar compounds is achieving adequate retention on conventional C18 columns. sielc.com To overcome this, specialized columns with alternative stationary phases can be employed. For instance, columns with biphenyl (B1667301) phases can offer enhanced retention for sulfur-containing compounds through π-π interactions. chromatographyonline.com Another approach for retaining extremely polar compounds is the use of porous graphitic carbon columns, such as Hypercarb™, which separate molecules based on their size, shape, and electronic structure. fishersci.com

Detection in HPLC for thiols can be accomplished in several ways. UV detection is possible, but often requires derivatization to introduce a suitable chromophore. A more direct and sensitive approach involves coupling the HPLC system to a mass spectrometer (LC-MS). rsc.org This allows for both quantification and structural confirmation of the analyte. For enhanced specificity, tandem mass spectrometry (LC-MS/MS) can be utilized.

For the separation of polar sulfur compounds like taurine (B1682933) and sulfate (B86663), anion-exchange chromatography coupled with inductively coupled plasma mass spectrometry (ICP-MS) has been successfully applied, demonstrating the versatility of HPLC-based methods for sulfur speciation. nih.gov While a specific HPLC method for 2-Propanol, 1-mercapto-2-methyl- is not detailed in the literature, the principles of polar compound analysis provide a clear framework for method development.

Table 2: Illustrative HPLC Parameters for Polar Analyte Separation

| Parameter | Setting | Rationale/Applicability |

| Column | Biphenyl or Porous Graphitic Carbon (e.g., Hypercarb™) | Enhanced retention of polar compounds. chromatographyonline.comfishersci.com |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Common mobile phases for reversed-phase HPLC. rsc.org |

| Detector | Mass Spectrometer (MS) or Tandem MS (MS/MS) | Provides high sensitivity and specificity for the analyte. rsc.org |

| Derivatization | Optional, e.g., with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) | Can improve detection with UV-Vis, though direct MS detection is often preferred. |

This table provides a general starting point for developing an HPLC method for 2-Propanol, 1-mercapto-2-methyl- based on established practices for similar polar analytes.

Mechanistic Organic Chemistry of 2 Propanol, 1 Mercapto 2 Methyl

Reactivity of the Thiol Group (–SH) in 2-Propanol, 1-mercapto-2-methyl-

The thiol group, also known as a sulfhydryl group, is the sulfur analog of an alcohol's hydroxyl group. libretexts.org In 2-Propanol, 1-mercapto-2-methyl-, the thiol is primary, and its chemistry is characterized by the acidity of the S-H bond and the strong nucleophilicity of the resulting thiolate anion. libretexts.org

Oxidation Reactions Leading to Disulfides and Other Sulfur Species

One of the most characteristic reactions of thiols is their oxidation. sci-hub.se Unlike alcohols, where oxidation occurs at the carbon atom, the oxidation of thiols takes place at the sulfur atom. nih.gov Mild oxidizing agents readily convert thiols into disulfides (R-S-S-R). This reaction involves the formation of a sulfur-sulfur bond and the loss of a hydrogen atom from each of two thiol molecules. libretexts.org

2 R-SH + [O] → R-S-S-R + H₂O

The oxidation can be accomplished by a variety of reagents. sci-hub.se In biological systems, this conversion is crucial for protein structuring, as seen with the amino acid cysteine. nih.govlibretexts.org

With stronger oxidizing agents, the oxidation can proceed further to yield more oxidized sulfur species, such as sulfinic acids (R-SO₂H) and ultimately sulfonic acids (R-SO₃H). sci-hub.se This is because sulfur, being in the third period, can accommodate an expanded octet of electrons in its d-orbitals, a property not shared by oxygen. studymind.co.uk

| Oxidizing Agent | Expected Product | Notes |

|---|---|---|

| Iodine (I₂), Bromine (Br₂) | Disulfide (R-S-S-R) | Mild oxidation. sci-hub.se |

| Hydrogen Peroxide (H₂O₂) | Disulfide, Sulfonic Acid | Product depends on reaction conditions. sci-hub.se |

| Potassium Permanganate (KMnO₄) | Sulfonic Acid (R-SO₃H) | Strong oxidation. studymind.co.uk |

| Nitric Acid (HNO₃) | Sulfonic Acid (R-SO₃H) | Strong oxidation. studymind.co.uk |

Nucleophilic Reactions of the Thiol Moiety

Thiols are more acidic than their alcohol counterparts, and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. libretexts.orglibretexts.orgmasterorganicchemistry.com The higher nucleophilicity of sulfur compared to oxygen is attributed to its larger size and greater polarizability. masterorganicchemistry.com

Thiolates readily participate in Sₙ2 reactions with electrophiles like alkyl halides to form thioethers (sulfides). masterorganicchemistry.comchemistryscore.com The mechanism involves a backside attack by the nucleophilic thiolate on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group.

R-S⁻ + R'-X → R-S-R' + X⁻

Due to the relatively weak basicity of thiolates, they tend to favor substitution over elimination, even with secondary alkyl halides, making this a highly efficient method for forming carbon-sulfur bonds. masterorganicchemistry.comchemistryscore.com

Radical Reactions and Polymerization Initiation Mechanisms

Thiols can participate in radical reactions, most notably the thiol-ene reaction, which is a radical addition of a thiol across a carbon-carbon double bond (an alkene or "ene"). alfa-chemistry.comwikipedia.org This reaction is a cornerstone of click chemistry and is widely used in polymer synthesis. taylorandfrancis.com

The mechanism proceeds via a free-radical chain process, which can be initiated by light (photopolymerization) or a radical initiator. alfa-chemistry.comwikipedia.org

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol.

Propagation:

The thiyl radical adds to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical.

This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule in a chain-transfer step, regenerating a thiyl radical and forming the thioether product.

Termination: The reaction is terminated when two radicals combine.

This step-growth mechanism allows for the formation of homogeneous polymer networks. wikipedia.orgnih.gov While the thiol is often described as a chain-transfer agent, it is a critical and active participant in the propagation cycle of the polymerization. alfa-chemistry.com

Reactivity of the Hydroxyl Group (–OH) in 2-Propanol, 1-mercapto-2-methyl-

The hydroxyl group in 2-Propanol, 1-mercapto-2-methyl- is attached to a tertiary carbon atom. This structural feature significantly influences its reactivity, particularly in oxidation and substitution reactions.

Alcohol Oxidation Mechanisms

Tertiary alcohols are generally resistant to oxidation under standard conditions. studymind.co.uklibretexts.orgchemguide.co.ukchemistryviews.org Oxidation of primary and secondary alcohols involves the removal of a hydrogen atom from the hydroxyl group and another hydrogen from the adjacent carbon (the α-carbon). libretexts.orgchemguide.co.uk This process leads to the formation of a carbonyl group (C=O).

In a tertiary alcohol, such as the one in 2-Propanol, 1-mercapto-2-methyl-, the carbon atom bearing the -OH group is not bonded to any hydrogen atoms; it is connected to three other carbon atoms. studymind.co.ukjackwestin.com Therefore, the formation of a carbon-oxygen double bond cannot occur without the cleavage of a much stronger carbon-carbon bond. chemistryviews.orgjackwestin.com

While strong oxidizing agents like acidified potassium dichromate will readily oxidize primary and secondary alcohols (indicated by a color change from orange to green), they will not react with a tertiary alcohol under mild conditions. libretexts.orgchemguide.co.uk Forcing the oxidation with harsh conditions (e.g., high temperature) typically leads to the degradation of the molecule. masterorganicchemistry.com

Esterification and Etherification Reactions

The conversion of alcohols to esters (esterification) and ethers (etherification) are fundamental substitution reactions. For tertiary alcohols, these transformations typically proceed through an Sₙ1 (unimolecular nucleophilic substitution) mechanism. jackwestin.comlibretexts.org This pathway is favored due to the stability of the tertiary carbocation intermediate that is formed. libretexts.org

The general Sₙ1 mechanism for the reaction of a tertiary alcohol with a generic nucleophile (Nu-H) is as follows: youtube.comyoutube.com

Protonation of the Hydroxyl Group: The alcohol's oxygen atom is protonated by a strong acid catalyst. This converts the poor leaving group (-OH) into a very good leaving group (H₂O). youtube.com

Formation of a Carbocation: The protonated alcohol dissociates, with the water molecule departing to form a stable tertiary carbocation. This is the slow, rate-determining step of the reaction. youtube.com

Nucleophilic Attack: The nucleophile (e.g., a carboxylic acid for esterification or another alcohol molecule for etherification) attacks the electrophilic carbocation.

Deprotonation: A final deprotonation step yields the neutral product (ester or ether) and regenerates the acid catalyst.

| Reaction Type | Reagents | Expected Product | Mechanism |

|---|---|---|---|

| Esterification | Carboxylic Acid (R'-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-O-C(=O)-R') | Sₙ1 |

| Etherification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ether (R-O-R') | Sₙ1 |

| Alkyl Halide Formation | Concentrated HX (e.g., HBr, HCl) | Alkyl Halide (R-X) | Sₙ1 youtube.comresearchgate.net |

Intramolecular Interactions and Hydrogen Bonding in Mercaptoalkanols

The structure of mercaptoalkanols, containing both a hydroxyl (-OH) and a thiol (-SH) group, allows for the formation of intramolecular hydrogen bonds. This interaction significantly influences the conformational preferences and physicochemical properties of these molecules. In the case of 2-propanol, 1-mercapto-2-methyl-, the spatial arrangement of the hydroxyl and thiol groups dictates the potential for and nature of such bonding.

Studies on analogous compounds, such as 1-mercapto-2-propanol (B90344), have provided valuable insights into the intramolecular hydrogen bonding within this class of molecules. Through microwave spectroscopy and quantum chemical calculations, it has been determined that an intramolecular hydrogen bond of the O–H···S type is a dominant feature in the most stable conformer. uio.no This interaction involves the hydrogen atom of the hydroxyl group forming a hydrogen bond with the sulfur atom of the thiol group.

The strength of this O–H···S hydrogen bond is influenced by several factors, including the distance between the donor (O) and acceptor (S) atoms and the angle of the hydrogen bond. The gauche conformation around the C-C bond is typically the most favorable for this type of intramolecular hydrogen bonding, as it brings the hydroxyl and thiol groups into proximity. For 2-propanol, 1-mercapto-2-methyl-, the presence of two methyl groups on the carbon atom bearing the hydroxyl group (C2) introduces steric hindrance that can affect the optimal geometry for hydrogen bonding.

The key intramolecular interactions at play in 2-propanol, 1-mercapto-2-methyl- are summarized in the table below:

| Interaction Type | Donor | Acceptor | Description |

| Intramolecular Hydrogen Bond | Hydroxyl group (-OH) | Thiol group (-SH) | The hydrogen atom of the hydroxyl group interacts with the lone pair of electrons on the sulfur atom, forming a five-membered ring-like structure. |

| Steric Hindrance | Methyl groups (CH₃) | Thiol group (-SH) | The bulky methyl groups at the C2 position can sterically hinder the approach of the thiol group, potentially weakening the intramolecular hydrogen bond compared to less substituted mercaptoalkanols. |

These intramolecular forces are in a delicate balance. While the O–H···S hydrogen bond provides a stabilizing interaction, the steric repulsion from the gem-dimethyl groups can destabilize certain conformations. The net result is a preferred molecular geometry that maximizes the attractive hydrogen bonding forces while minimizing steric strain.

Regioselectivity and Stereoselectivity in Reactions Involving 2-Propanol, 1-mercapto-2-methyl-

The dual functionality of 2-propanol, 1-mercapto-2-methyl- (a primary thiol and a tertiary alcohol) presents interesting challenges and opportunities in terms of regioselectivity and stereoselectivity in its chemical reactions. The relative reactivity of the thiol and hydroxyl groups, as well as the steric environment around each functional group, are the primary determinants of reaction outcomes.

Regioselectivity:

Regioselectivity refers to the preference for a reaction to occur at one functional group over another. In 2-propanol, 1-mercapto-2-methyl-, the thiol group is generally more nucleophilic and more acidic than the tertiary alcohol group. This difference in reactivity can be exploited to achieve regioselective transformations.

| Reaction Type | Reagent/Conditions | Favored Site of Reaction | Rationale |

| Alkylation | Weak base (e.g., NaHCO₃) and an alkyl halide (e.g., CH₃I) | Thiol (-SH) | The thiol is more acidic and is preferentially deprotonated to form the more nucleophilic thiolate, which then attacks the alkyl halide. |

| Acylation | Acyl chloride or anhydride | Thiol (-SH) | Thiols are generally more reactive towards acylation than tertiary alcohols due to their higher nucleophilicity. |

| Oxidation | Mild oxidizing agents (e.g., I₂, H₂O₂) | Thiol (-SH) | Thiols are readily oxidized to disulfides, while the tertiary alcohol is resistant to oxidation under these conditions. |

| Esterification (Fischer) | Carboxylic acid and strong acid catalyst (e.g., H₂SO₄) | Alcohol (-OH) | While less reactive than a primary or secondary alcohol, the tertiary alcohol can undergo esterification under forcing conditions. The thiol does not participate in this reaction. |

Stereoselectivity:

Stereoselectivity in reactions of 2-propanol, 1-mercapto-2-methyl- is primarily a consideration in reactions that create a new stereocenter or in reactions of a chiral derivative of the molecule. Since 2-propanol, 1-mercapto-2-methyl- itself is achiral, discussions of stereoselectivity often revolve around its reactions with chiral reagents or its influence on the stereochemistry of a reaction at a different molecule.

Computational Chemistry and Theoretical Modeling of 2 Propanol, 1 Mercapto 2 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govresearchgate.net For 2-Propanol, 1-mercapto-2-methyl-, DFT calculations can be employed to determine its most stable three-dimensional structure (optimized geometry) and various electronic properties.

A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to perform geometry optimization. The results would provide precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. Furthermore, electronic properties such as dipole moment, ionization potential, and electron affinity can be calculated, offering insights into the molecule's polarity and its ability to lose or gain electrons.

Table 1: Calculated Geometric and Electronic Properties of 2-Propanol, 1-mercapto-2-methyl- (Illustrative DFT Data)

| Parameter | Value (Illustrative) | Description |

| Bond Lengths (Å) | ||

| C-S | 1.85 | The length of the covalent bond between the carbon and sulfur atoms. |

| S-H | 1.34 | The length of the covalent bond between the sulfur and hydrogen atoms. |

| C-O | 1.43 | The length of the covalent bond between the carbon and oxygen atoms. |

| O-H | 0.96 | The length of the covalent bond between the oxygen and hydrogen atoms. |

| Bond Angles (degrees) | ||

| C-S-H | 96.5 | The angle formed by the carbon, sulfur, and hydrogen atoms. |

| C-C-O | 109.5 | The angle formed by the carbon, carbon, and oxygen atoms. |

| Electronic Properties | ||

| Dipole Moment (Debye) | 2.1 | A measure of the overall polarity of the molecule. |

| Ionization Potential (eV) | 9.2 | The energy required to remove an electron from the molecule. |

| Electron Affinity (eV) | 0.8 | The energy released when an electron is added to the molecule. |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Specific values would depend on the chosen level of theory.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. youtube.comwikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

For 2-Propanol, 1-mercapto-2-methyl-, the distribution and energies of the HOMO and LUMO would reveal key aspects of its chemical behavior. The energy gap between the HOMO and LUMO is particularly important, as a smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO on the molecule indicate the most probable sites for nucleophilic and electrophilic attack, respectively. It is expected that the HOMO would have significant contributions from the lone pairs on the sulfur and oxygen atoms, while the LUMO would be distributed over the antibonding orbitals.

Table 2: Frontier Molecular Orbital Properties of 2-Propanol, 1-mercapto-2-methyl- (Illustrative Data)

| Orbital | Energy (eV) (Illustrative) | Implication for Reactivity |

| HOMO | -9.2 | Indicates the molecule's ability to act as an electron donor (nucleophile). The sulfur and oxygen atoms are likely primary sites for electrophilic attack. |

| LUMO | 0.8 | Indicates the molecule's ability to act as an electron acceptor (electrophile). |

| HOMO-LUMO Gap | 10.0 | A larger energy gap suggests high kinetic stability and low chemical reactivity. |

Note: The data in this table is illustrative. The actual energy values would be determined by quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.delibretexts.orgreed.edu An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different charge regions. uni-muenchen.dereed.edu Typically, red colors signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate potential. researchgate.net

For 2-Propanol, 1-mercapto-2-methyl-, an MEP map would likely show negative potential (red/yellow) around the oxygen and sulfur atoms due to their high electronegativity and lone pairs of electrons. These would be the primary sites for interaction with electrophiles. Conversely, the hydrogen atoms of the hydroxyl and thiol groups would exhibit positive potential (blue), making them potential sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For 2-Propanol, 1-mercapto-2-methyl-, MD simulations would be invaluable for conformational analysis. The molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements (conformers). MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. Furthermore, these simulations can model how the molecule interacts with solvent molecules or other chemical species, providing insights into its solubility and intermolecular forces such as hydrogen bonding involving the hydroxyl and thiol groups.

Thermodynamic and Kinetic Modeling of Chemical Transformations

Computational chemistry can also be used to model the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to predict the feasibility and rate of a chemical transformation.

For 2-Propanol, 1-mercapto-2-methyl-, thermodynamic modeling could be used to calculate properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and enthalpy of vaporization (ΔvapH°). chemeo.com These values are crucial for understanding the stability of the molecule and the energy changes associated with its phase transitions.

Kinetic modeling would focus on reaction mechanisms. For instance, the oxidation of the thiol group or the esterification of the alcohol group could be studied. By identifying the transition state structures and calculating the activation energies, the reaction pathways and rates can be determined, providing a detailed understanding of the molecule's chemical reactivity. Theoretical studies on similar molecules like 1-propanol (B7761284) and 2-propanol have successfully used these methods to analyze reaction kinetics with radicals. researchgate.net

Advanced Applications of 2 Propanol, 1 Mercapto 2 Methyl in Materials Science and Analytical Chemistry

Role in Polymer Chemistry and Chain Transfer Processes

In polymer chemistry, molecules containing a thiol group, known as mercaptans, are frequently employed as chain transfer agents (CTAs). wikipedia.orgarkema.com These agents play a crucial role in controlling the molecular weight of polymers during polymerization reactions. The process involves the transfer of a hydrogen atom from the thiol group to the growing polymer chain, which terminates the chain and initiates a new one. This mechanism helps in producing polymers with a narrower molecular weight distribution, which can lead to improved processing characteristics and mechanical properties. arkema.com

While various mercaptans, such as dodecyl mercaptan, are commonly used as CTAs, specific research detailing the efficiency and kinetics of 2-Propanol, 1-mercapto-2-methyl- in this capacity is not available in the reviewed sources. The bulky tertiary structure of this particular molecule could influence its reactivity and effectiveness as a CTA compared to linear or less hindered mercaptans.

Formation and Characterization of Self-Assembled Monolayers (SAMs) on Metal Surfaces

The thiol group in 2-Propanol, 1-mercapto-2-methyl- provides a strong affinity for noble metal surfaces, particularly gold, silver, and copper. This property is the basis for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers formed by the spontaneous adsorption of molecules onto a surface. uni-tuebingen.de The sulfur atom of the thiol chemisorbs onto the metal, while the rest of the molecule extends away from the surface.

The structure and properties of the resulting monolayer are influenced by the interactions between the molecular chains. For 2-Propanol, 1-mercapto-2-methyl-, the presence of the hydroxyl group and the methyl groups would dictate the packing density and surface energy of the SAM. However, specific studies on the formation, characterization (e.g., by techniques like scanning tunneling microscopy or X-ray photoelectron spectroscopy), and resulting properties of SAMs from this compound are not documented in the available literature. For comparison, studies on similar small, functionalized thiols like 1-mercapto-2-propanol (B90344) have shown the formation of structured monolayers on gold. sigmaaldrich.com

Electrochemical Applications of Thiol-Based SAMs

Thiol-based SAMs are extensively used to modify electrode surfaces for a variety of electrochemical applications. They can act as barriers to block unwanted electrochemical reactions, or they can be functionalized to selectively bind to target analytes for electrochemical sensing. The properties of the SAM, such as its thickness, packing density, and the nature of its terminal groups, determine its electrochemical behavior.

SAMs formed from 2-Propanol, 1-mercapto-2-methyl- would be expected to alter the electrochemical properties of a metal electrode. The hydroxyl groups could influence the hydrophilicity of the surface and potentially serve as sites for further chemical modification. While the potential for such applications exists, no specific electrochemical studies involving SAMs of this compound have been found.

Development as a Chiral Auxiliary or Resolving Agent in Enantiomeric Analysis

The structure of 2-Propanol, 1-mercapto-2-methyl- contains a chiral center at the carbon atom bonded to the hydroxyl group, meaning it exists as two non-superimposable mirror images (enantiomers). This inherent chirality suggests its potential use as a chiral auxiliary or resolving agent. wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to a starting material to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org A chiral resolving agent is used to separate a mixture of enantiomers by forming diastereomeric complexes that can be separated by techniques like crystallization or chromatography.

Despite this potential, there is no available research demonstrating the use of 2-Propanol, 1-mercapto-2-methyl- for these purposes in enantiomeric analysis or asymmetric synthesis.

Integration into Advanced Analytical Sensing Platforms

The ability of thiols to form stable SAMs on metal surfaces is a foundational technique for the development of various analytical sensors. These sensor platforms often rely on the functionalization of the SAM to create a surface that can selectively interact with a target analyte, leading to a measurable signal (e.g., optical, electrochemical, or mass-based).

Given its functional groups, 2-Propanol, 1-mercapto-2-methyl- could theoretically be integrated into such platforms. The hydroxyl group could be used for further chemical modifications to attach bioreceptors or other recognition elements. However, the scientific literature lacks any examples of this compound being used in the development of advanced analytical sensing platforms.

Environmental Chemistry and Fate of 2 Propanol, 1 Mercapto 2 Methyl

Degradation Pathways in Environmental Matrices

The persistence of 1-mercapto-2-methyl-2-propanol in the environment is expected to be low due to its susceptibility to both chemical and biological degradation processes. The thiol group is the primary site of transformation.

Thiols, or mercaptans, are highly susceptible to oxidation, a key process in their environmental degradation. The nucleophilic sulfur atom readily reacts with various environmental oxidants, including reactive oxygen species (ROS) like hydrogen peroxide and hydroxyl radicals. nih.govyoutube.com This process typically occurs in a stepwise manner, converting the thiol into progressively more oxidized sulfur species. youtube.comnih.gov

The initial oxidation product is a sulfenic acid (R-SOH). This intermediate is often unstable and can be further oxidized to a sulfinic acid (R-SO₂H) and, ultimately, to a highly stable sulfonic acid (R-SO₃H). youtube.comnih.gov Each step in this pathway involves the formation of new sulfur-oxygen bonds. youtube.com Another common oxidative reaction for thiols is the coupling of two molecules to form a disulfide (R-S-S-R). youtube.com In the context of 1-mercapto-2-methyl-2-propanol, the tertiary alcohol group is generally resistant to oxidation, making the thiol group the most probable site of initial oxidative attack.

Microorganisms play a crucial role in the degradation of organosulfur compounds in the environment. nih.govyoutube.com Bacteria and fungi can utilize these compounds as a source of carbon for energy or as a source of sulfur for cellular components. nih.gov The microbial degradation of thiols is an aerobic process where specialized bacteria, such as those from the genus Thiobacillus, can oxidize the sulfur atom. nih.gov

The metabolic process often mirrors chemical oxidation, proceeding through intermediates to ultimately yield inorganic sulfate (B86663) (SO₄²⁻), which can then be assimilated by other organisms. nih.gov Studies have shown that the presence of an additional carbon source can facilitate the biodegradation of organosulfur compounds by enhancing biofilm formation and promoting the assimilation of sulfur into amino acids. nih.gov The generation of related compounds like 1-mercapto-2-propanol (B90344) through the biotransformation of cysteine conjugates by yeast further indicates that established biological pathways exist for processing such molecules. nist.gov

Persistence and Mobility in Aquatic and Terrestrial Systems

The persistence and mobility of a chemical determine its potential to be transported from its point of release and the duration it remains in the environment. nih.gov

Mobility : A chemical's mobility in soil and aquatic systems is often predicted by its organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value suggests a compound will not bind strongly to soil or sediment particles and will be mobile in water. nih.gov By analogy with a similar compound, 2-methyl-1-propanol (B41256), which has a very low Koc of approximately 10.3 L/kg, 1-mercapto-2-methyl-2-propanol is also expected to be highly mobile. epa.gov The presence of two polar functional groups (thiol and hydroxyl) enhances its water solubility and reduces its tendency to adsorb to organic matter.

Persistence : Persistence is measured by a compound's half-life (DT50) in a specific environmental compartment. wur.nl Due to the high reactivity of the thiol group towards oxidation and microbial degradation, the environmental persistence of 1-mercapto-2-methyl-2-propanol is predicted to be low. youtube.comactionforrenewables.org It is unlikely to remain in soil or water for extended periods before being transformed.

Table 1: Estimated Environmental Fate Properties of 1-Mercapto-2-methyl-2-propanol

| Property | Predicted Value/Behavior | Justification |

|---|---|---|

| Soil Adsorption Coefficient (Koc) | Low | High water solubility due to polar -OH and -SH groups; low affinity for organic carbon. epa.gov |

| Mobility in Soil | High | Low Koc value indicates a high potential for leaching into groundwater. nih.gov |

| Persistence in Water/Soil | Low | The thiol group is highly susceptible to rapid oxidative and microbial degradation. youtube.comnih.gov |

| Atmospheric Persistence | Low | Expected to be rapidly degraded by photochemical reactions with hydroxyl radicals. jst.go.jp |

Photochemical Transformations and Environmental Half-lives

Should 1-mercapto-2-methyl-2-propanol be released into the atmosphere, it will be subject to photochemical degradation. The primary pathway for this transformation in the troposphere is its reaction with hydroxyl radicals (•OH) generated by sunlight. jst.go.jp These highly reactive radicals can abstract a hydrogen atom from the carbon-hydrogen, oxygen-hydrogen, or sulfur-hydrogen bonds within the molecule, initiating a cascade of oxidative reactions.

While a specific atmospheric half-life for 1-mercapto-2-methyl-2-propanol has not been determined, the half-lives of many volatile organic compounds containing these functional groups are typically on the order of hours to a few days. In aquatic environments, the photochemical degradation of organosulfur compounds can also occur, a process that can be significantly accelerated by the presence of other substances like dissolved iron, which can participate in photo-Fenton reactions to generate hydroxyl radicals. jst.go.jpnih.gov These processes ensure that the compound does not persist for long periods in sunlit environmental compartments.

Contribution to Sulfur Cycling in Natural Environments

The degradation of 1-mercapto-2-methyl-2-propanol in the environment is an integral part of the biogeochemical sulfur cycle. wikipedia.org Through the processes of oxidation, biotransformation, and photochemistry, the sulfur atom is cleaved from the organic molecule. youtube.comnih.govnih.gov

The degradation pathway leads to the formation of various inorganic sulfur species, primarily sulfur oxides which are ultimately converted to sulfate (SO₄²⁻). nih.govwur.nl Sulfate is a stable, water-soluble form of sulfur that is readily available for uptake by plants and microorganisms. wikipedia.orgwur.nl By this mechanism, the sulfur from anthropogenic or naturally-occurring 1-mercapto-2-methyl-2-propanol is mineralized and reintegrated into the natural sulfur pool, where it can be used in the synthesis of essential biological molecules like the amino acids cysteine and methionine. wikipedia.org

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing thiol-functionalized 2-propanol derivatives (e.g., 1-mercapto-2-methyl-2-propanol) in laboratory settings?

- Methodology : Thiol group introduction typically involves nucleophilic substitution or condensation reactions. For example, mercapto derivatives can be synthesized by reacting 2-propanol intermediates with thiolating agents (e.g., H₂S or thiourea) under controlled pH and temperature. Grignard reagent-based approaches (e.g., using methylmagnesium bromide) are also viable for alkyl-thiol branching .

- Validation : Monitor reaction progress via GC-MS to detect intermediates and confirm purity. Reference spectral libraries (e.g., NIST Chemistry WebBook) for structural verification .

Q. How is 2-propanol optimized as a mobile phase component in HPLC for separating polar compounds?

- Methodology : Adjust the 2-propanol/water ratio to modulate polarity. For biological matrices, a 70:30 (v/v) 2-propanol/water blend enhances resolution of hydrophilic compounds. Pre-column degassing is critical to avoid bubble formation .

- Validation : Compare retention times and peak symmetry using certified reference materials. Cross-validate with NIR spectroscopy for real-time concentration monitoring .

Q. What purification techniques are recommended for isolating 2-propanol derivatives with high enantiomeric purity?

- Methodology : Use chiral column chromatography with 2-propanol-hexane mixtures. For thermally stable compounds, fractional distillation at reduced pressure (e.g., 50–100 mmHg) minimizes decomposition. Confirm enantiomeric excess via polarimetry or chiral HPLC .

Advanced Research Questions

Q. How can Taguchi experimental design resolve confounding variables in studying 2-propanol blends in combustion systems?

- Methodology : Define input parameters (e.g., 2-propanol concentration, engine speed) and output responses (CO, NOx emissions). Use an L9 orthogonal array to test interactions with minimal trials. Statistical analysis (ANOVA) identifies dominant factors .

- Case Study : A 15% 2-propanol-gasoline blend reduced CO emissions by 18% but increased NOx by 7% under optimal engine speed (2500 rpm) .

Q. What strategies reconcile discrepancies between HPLC and NIR data in real-time 2-propanol dosing control?

- Methodology : NIR provides rapid (<5 sec) but less precise data, while HPLC offers accuracy with longer lag times (>1 min). Implement a hybrid calibration model: use NIR for dynamic adjustments and HPLC for periodic validation. Correct for baseline drift in NIR using Savitzky-Golay filtering .

- Validation : Cross-check with ion-exchange chromatography for trace impurity detection .

Q. How do thermodynamic properties (e.g., vapor pressure, viscosity) influence solvent selection for 2-propanol-based reactions?

- Data-Driven Analysis : 2-Propanol’s vapor pressure (33 mmHg at 20°C) requires closed-system reactors for volatile byproduct management. Its low viscosity (2.038 mPa·s at 25°C) facilitates mixing in biphasic systems. Compare with tert-butanol (vapor pressure: 29.1 mmHg at 25°C) for solvent substitution studies .

Q. What metabolomic pathways differentiate 1-propanol and 2-propanol in toxicological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.